molecular formula C13H21NO5S B602883 Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine CAS No. 1206105-68-1

Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine

Cat. No.: B602883
CAS No.: 1206105-68-1
M. Wt: 303.38g/mol
InChI Key: VSTIQSAYDKNGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine is an organic compound with a complex structure that includes both hydroxyethyl and sulfonylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)sulfide
  • Bis(2-hydroxyethyl)amine
  • 4-ethoxy-3-methylbenzenesulfonamide

Uniqueness

Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine is unique due to the combination of hydroxyethyl and sulfonylamine groups in its structure

Properties

CAS No.

1206105-68-1

Molecular Formula

C13H21NO5S

Molecular Weight

303.38g/mol

IUPAC Name

4-ethoxy-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C13H21NO5S/c1-3-19-13-5-4-12(10-11(13)2)20(17,18)14(6-8-15)7-9-16/h4-5,10,15-16H,3,6-9H2,1-2H3

InChI Key

VSTIQSAYDKNGJB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.